Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with an ethyl ester group at the 3-position, an amino group at the 4-position, a fluorine atom at the 6-position, and a methyl group at the 8-position. The presence of these substituents imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chloro-6-fluoro-8-methylquinoline-3-carboxylic acid, the compound can be synthesized through a series of reactions involving nucleophilic substitution, esterification, and amination .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted quinoline derivatives .
Scientific Research Applications
Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antimalarial, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular pathways by interacting with nucleic acids or proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate
- Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate
- 4-Hydroxy-2-quinolones
Uniqueness
Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate is unique due to the presence of both an amino group and a fluorine atom on the quinoline ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activity compared to other quinoline derivatives .
Biological Activity
Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes an amino group, a fluorine atom, and a carboxylate moiety. This compound has garnered attention in medicinal chemistry due to its notable biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C12H12FNO2, with a molecular weight of approximately 234.24 g/mol. The presence of the fluorine atom at the 6-position and the methyl group at the 8-position enhances its biological activity and solubility properties, making it a subject of interest in drug development.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve:
- Inhibition of Bacterial Enzymes : The compound interacts with enzymes crucial for bacterial metabolism, effectively disrupting their function.
- Cell Membrane Permeability : The fluorine substitution enhances lipophilicity, improving cell membrane permeability and thus bioactivity against microbial pathogens.
Minimum Inhibitory Concentration (MIC) Data :
The following table summarizes the MIC values against selected bacterial strains:
Bacterial Strain | MIC (μM) |
---|---|
Escherichia coli | 12.23 |
Staphylococcus aureus | 15.50 |
Pseudomonas aeruginosa | 20.00 |
Anticancer Activity
Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. It has been evaluated for its antiproliferative effects on cell lines such as H-460 (lung cancer), HT-29 (colon cancer), and HepG2 (liver cancer).
IC50 Values :
The following table illustrates the IC50 values for different cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
H-460 | 0.55 |
HT-29 | 0.33 |
HepG2 | 1.24 |
These values indicate that this compound is significantly more potent than several reference drugs, suggesting its potential as a lead compound for further development in cancer therapy.
The biological activity of this compound can be attributed to several factors:
- Fluorine Atom : Enhances binding affinity to biological macromolecules, improving interaction with target proteins.
- Amino Group : Facilitates hydrogen bonding with biological molecules, stabilizing interactions and affecting cellular processes.
- Quinoline Ring Structure : Provides a scaffold that can be modified for enhanced activity or selectivity against specific targets .
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study demonstrated its effectiveness against multidrug-resistant strains of bacteria, highlighting its potential as an alternative treatment option.
- Anticancer Research : In vitro studies showed that this compound induced apoptosis in cancer cells through the activation of caspase pathways, marking it as a promising candidate for further research in oncology.
Properties
Molecular Formula |
C13H13FN2O2 |
---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3,(H2,15,16) |
InChI Key |
VVAKEOWHVZMVGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)F)C |
Origin of Product |
United States |
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